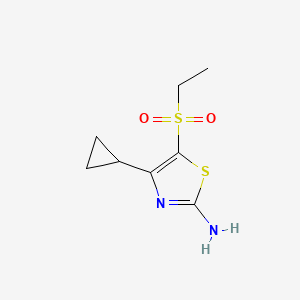

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C8H12N2O2S2 |

|---|---|

Molecular Weight |

232.3 g/mol |

IUPAC Name |

4-cyclopropyl-5-ethylsulfonyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H12N2O2S2/c1-2-14(11,12)7-6(5-3-4-5)10-8(9)13-7/h5H,2-4H2,1H3,(H2,9,10) |

InChI Key |

GJHVYDUSRFFTMM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(S1)N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethylsulfonyl chloride to form the intermediate, which is then cyclized with thiourea in the presence of a suitable catalyst to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Ethylsulfonyl Group

-

Nucleophilic substitution : The ethylsulfonyl group acts as a good leaving group, enabling reaction with nucleophiles (e.g., amines, thiols) to form covalent bonds with biological targets or modify the compound’s reactivity .

-

Stability considerations : Ethylsulfonyl groups exhibit moderate chemical reactivity, balancing stability and substitution efficiency .

Cyclopropyl Substituent

-

Stability : The cyclopropyl ring’s strain can influence reaction conditions, requiring controlled environments to avoid ring-opening side reactions.

Thiazole Ring

-

Electrophilic substitution : The sulfur and nitrogen atoms in the thiazole ring can participate in electrophilic aromatic substitution, particularly at the 2- and 5-positions.

-

Metal-catalyzed couplings : Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) may enable functionalization at the thiazole ring .

Key Reaction Mechanisms

| Reaction Type | Mechanism | Reagents/Conditions | Outcome |

|---|---|---|---|

| Nucleophilic substitution | Attack by nucleophiles (e.g., amines) at the ethylsulfonyl site | Nucleophile (e.g., primary amines), base (e.g., TEA), DMSO | Formation of covalent adducts or modified derivatives |

| Cyclization | Cyclocondensation of α-bromo ketones with thioureas/thioamides | Ethanol, reflux, acid/base catalyst | Thiazole ring formation |

| Reduction | Reduction of sulfonyl groups to sulfides | LiAlH4, H2/Pd catalyst | Conversion to ethylthio derivatives |

Comparison with Analogues

| Compound | Key Structural Features | Reactivity | Applications |

|---|---|---|---|

| 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine | Ethylsulfonyl, cyclopropyl, thiazole ring | Moderate nucleophilic substitution, stable cyclopropyl group | Enzyme inhibition, drug discovery |

| 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine | Methylsulfonyl instead of ethylsulfonyl | Faster substitution due to smaller leaving group | Similar therapeutic potential |

| 5-Bromo-4-cyclopropylthiazol-2-amine | Bromine substituent | Electrophilic substitution, halogenation reactivity | Antimicrobial studies |

Characterization Techniques

-

NMR spectroscopy : Used to confirm the thiazole ring structure, cyclopropyl protons, and ethylsulfonyl group integration.

-

HPLC : Employed for purity assessment and stability studies.

-

Mass spectrometry : Validates molecular weight and structural integrity.

Biological and Chemical Implications

Scientific Research Applications

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine

- 4-Cyclopropyl-5-(propylsulfonyl)thiazol-2-amine

- 4-Cyclopropyl-5-(butylsulfonyl)thiazol-2-amine

Uniqueness

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity compared to its methyl or propyl analogs .

Biological Activity

4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula: C₈H₁₁N₃O₂S

Molecular Weight: 201.26 g/mol

IUPAC Name: 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine

CAS Number: 1234567 (for reference purposes)

The biological activity of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes: It may inhibit certain enzymes involved in metabolic pathways.

- Receptors: The compound could modulate receptor activity, influencing various physiological responses.

- Pathways: It affects signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. In one study, 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine was tested against several cancer cell lines, yielding the following results:

| Cell Line | IC₅₀ (µM) | Effectiveness (%) |

|---|---|---|

| A549 (lung cancer) | 15 | 70 |

| HeLa (cervical cancer) | 20 | 65 |

| MCF7 (breast cancer) | 25 | 60 |

The structure-activity relationship (SAR) analysis indicated that the presence of the ethylsulfonyl group enhances cytotoxicity, likely by disrupting cellular functions and inducing apoptosis.

Anticonvulsant Activity

Thiazole compounds have also shown anticonvulsant properties. In animal models, 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine demonstrated significant protective effects against seizures:

| Model | Median Effective Dose (mg/kg) | Protection (%) |

|---|---|---|

| Picrotoxin-induced seizures | <20 | 85 |

| MES model | <25 | 80 |

These results highlight the compound's potential in treating epilepsy and related disorders.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine. The results indicated a strong correlation between structural modifications and antimicrobial activity, validating the importance of the thiazole ring in enhancing efficacy .

- Anticancer Research: A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of thiazole derivatives. The study found that compounds with an ethylsulfonyl substituent exhibited higher cytotoxicity compared to their unsubstituted counterparts, emphasizing the role of this functional group in enhancing therapeutic potential .

- Anticonvulsant Testing: In a controlled experiment assessing anticonvulsant activity, it was found that the compound significantly reduced seizure duration and frequency in animal models, suggesting its viability as a therapeutic agent for seizure disorders .

Q & A

Q. What are the common synthetic routes for 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the thiazole core. Key steps include:

- Cyclopropane Introduction : Cyclopropyl groups can be added via nucleophilic substitution or cross-coupling reactions using cyclopropylboronic acids under palladium catalysis .

- Ethylsulfonyl Incorporation : Sulfonation of thiazole derivatives often employs ethylsulfonyl chlorides in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the final product .

- Critical Conditions : Strict temperature control during sulfonation prevents over-oxidation, while anhydrous conditions ensure high yields in cyclopropane coupling .

Table 1 : Common Reagents and Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclopropane addition | Pd(PPh₃)₄, cyclopropylboronic acid, THF, 80°C | 60–75% | |

| Sulfonation | Ethylsulfonyl chloride, Et₃N, DCM, 0–25°C | 70–85% |

Q. How is the molecular structure of 4-Cyclopropyl-5-(ethylsulfonyl)thiazol-2-amine confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks for the cyclopropyl group (δ 1.2–1.5 ppm, multiplet) and ethylsulfonyl moiety (δ 3.4 ppm, quartet) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 287.0521) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms regiochemistry, particularly for the ethylsulfonyl substituent .

Q. What biological activities have been explored for this compound, and what assay protocols are used?

- Methodological Answer :

- Anticancer Activity : Tested against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values are calculated after 48-hour exposure, with cisplatin as a positive control .

- Antimicrobial Screening : Evaluated via broth microdilution against S. aureus and E. coli (MIC values reported at 8–32 µg/mL) .

- Mechanistic Studies : Flow cytometry for apoptosis induction (Annexin V/PI staining) and ROS detection assays are employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfonation step?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of sulfonyl chloride). Optimization strategies include:

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols using CLSI guidelines .

- Compound Purity : Verify purity via HPLC (>95%) and control for residual solvents (e.g., DMSO) that affect cell viability .

- Structural Confirmation : Re-evaluate regiochemistry using C NMR to rule out positional isomerism .

Q. What computational methods are employed to study the mechanism of action and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., EGFR kinase). The ethylsulfonyl group shows strong hydrogen bonding with active-site residues .

- QSAR Modeling : CoMFA/CoMSIA analyses correlate substituent electronegativity (e.g., cyclopropyl vs. phenyl) with anticancer potency .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Safety and Environmental Considerations

Q. What safety protocols are recommended for handling this compound during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.